molecular formula C9H13N3O B15056536 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B15056536
M. Wt: 179.22 g/mol
InChI Key: PSCUXXLSLILYKN-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic heterocyclic compound featuring a pyridazine core fused with a partially saturated pyridine ring. The ethyl group at the 2-position distinguishes it from related derivatives, influencing its physicochemical and biological properties. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and G protein-coupled receptor (GPCR) agonists. Its synthesis typically involves alkylation or arylation strategies, as seen in analogous compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C9H13N3O/c1-2-12-9(13)8-3-4-10-5-7(8)6-11-12/h6,10H,2-5H2,1H3

InChI Key

PSCUXXLSLILYKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CNCC2)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with 2-chloropyridine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to tetrahydropyridopyridazine derivatives.

Scientific Research Applications

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyridazino[3,4-d]pyridinone 2-Ethyl Pyridazinone, Tetrahydro
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-ones Pyrimidino[3,4-d]pyridinone Varied (e.g., 7-substituted) Pyrimidinone, Tetrahydro
2-Phenyl-2,7-naphthyridin-1(2H)-one Naphthyridinone 2-Phenyl Naphthyridinone
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate HCl Pyrimidino[3,4-d]pyridinone 4-Ethyl ester Pyrimidinone, Tetrahydro, Ester

Key Observations :

  • Heterocyclic Core : The pyridazine ring in the target compound differs from pyrimidine-based analogs (e.g., ), altering electronic properties and hydrogen-bonding capacity. Pyridazine’s two adjacent nitrogen atoms increase polarity compared to pyrimidine’s meta-oriented nitrogens .

Key Observations :

  • For example, 2-phenyl-naphthyridinones exhibit MET/AXL inhibition with IC50 values <100 nM, attributed to aryl substituents and planar fused rings . The target compound’s ethyl group may reduce steric hindrance compared to bulkier groups, possibly favoring different kinase interactions.
  • GPCR Agonism: Pyrimidinone-based GPR119 agonists (EC50 ~40 nM) rely on tetrahydro ring saturation and substituent positioning . The pyridazinone core in the target compound could modulate agonist efficacy due to altered hydrogen-bonding patterns.

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound Pyrimidinone Analogs (e.g., ) Naphthyridinones ()
logP (Predicted) ~1.8 (moderate) ~1.2 (lower due to ester) ~2.5 (higher due to aryl)
Solubility Moderate (neutral form) High (HCl salt in ) Low (neutral form)
Metabolic Stability Enhanced (ethyl vs. methyl) Variable (depends on substituents) Lower (aryl groups prone to oxidation)

Key Observations :

  • The ethyl group balances lipophilicity and metabolic stability, offering advantages over methyl (less stable) or aryl (more lipophilic) substituents.

Biological Activity

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure that incorporates both pyridine and pyridazine rings. Its molecular formula is C9H13N3O, with a molecular weight of approximately 179.22 g/mol. The compound is part of the pyridazine class, known for various therapeutic potentials.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : These reactions facilitate the formation of the bicyclic structure.
  • Functionalization : Modifications at specific positions enhance biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism often involves interaction with bacterial enzymes or receptors that disrupt normal cellular functions.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It appears to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Notably, it interacts with enzymes such as phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer biology.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor:

  • PI3Kδ Inhibition : This inhibition leads to reduced immune cell activation and proliferation, making it a candidate for treating autoimmune diseases and certain cancers.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. For instance:

  • Binding to PI3Kδ : This prevents the phosphorylation of phosphoinositides and inhibits downstream signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in comparison to other compounds in the pyridazine class:

Compound NameStructureBiological ActivityReference
5-MethylpyridazineStructureAntimicrobial
6-Methoxy derivativeStructureAnticancer
Pyridazine analogsStructureEnzyme inhibition

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus with an MIC value lower than many standard antibiotics.
  • Cancer Research : In vitro studies indicated that treatment with this compound resulted in a dose-dependent reduction in viability of various cancer cell lines (e.g., HepG2 and MCF-7), showcasing its potential as an anticancer agent.

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